4-tert-Butyl-2-(methanesulfonyl)phenol

Description

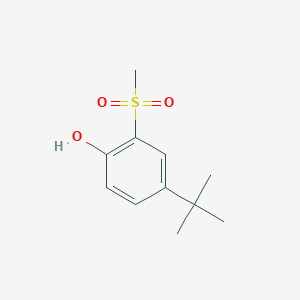

4-tert-Butyl-2-(methanesulfonyl)phenol (CAS: 64096-97-5) is a phenolic compound characterized by a tert-butyl substituent at the para position (C4) and a methanesulfonyl group (-SO₂CH₃) at the ortho position (C2) of the aromatic ring. Its molecular formula is C₁₁H₁₆O₃S, with a molecular weight of 228.31 g/mol . The tert-butyl group enhances steric bulk and lipophilicity, while the sulfonyl moiety introduces strong electron-withdrawing effects, influencing acidity, solubility, and reactivity.

Properties

IUPAC Name |

4-tert-butyl-2-methylsulfonylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3S/c1-11(2,3)8-5-6-9(12)10(7-8)15(4,13)14/h5-7,12H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCYMXAOGFIAHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508066 | |

| Record name | 4-tert-Butyl-2-(methanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79573-95-8 | |

| Record name | 4-tert-Butyl-2-(methanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2-(methanesulfonyl)phenol typically involves the sulfonylation of 4-tert-butylphenol. The reaction is carried out using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2-(methanesulfonyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Methyl-substituted phenols.

Substitution: Alkylated or acylated phenols.

Scientific Research Applications

4-tert-Butyl-2-(methanesulfonyl)phenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2-(methanesulfonyl)phenol involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, facilitating nucleophilic attack by other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

A. 4-tert-Butyl-2-(trifluoromethylthio)phenol (CAS: Not explicitly listed, referred to as "4g" in )

- Structure : tert-butyl (C4), trifluoromethylthio (-SCF₃) at C2.

- Properties :

4-tert-Butyl-2-(methylthio)phenol (CAS: 64096-97-5)

- Structure : tert-butyl (C4), methylthio (-SCH₃) at C2.

- Properties: Molecular formula C₁₁H₁₆OS (196.31 g/mol), lower polarity compared to the sulfonyl analog . -SCH₃ is electron-donating, reducing acidity (pKa ~10 vs. ~8 for sulfonyl derivatives). Applications: Intermediate in organosulfur chemistry.

4-tert-Butyl-2-(α-methylbenzyl)phenol (t-BAMBP, CAS: Not listed)

- Structure : tert-butyl (C4), α-methylbenzyl group at C2.

- Properties: Used extensively in solvent extraction of alkali metals (e.g., cesium) due to its selective chelation properties . Higher solubility in non-polar solvents compared to sulfonyl derivatives.

Physical and Chemical Properties

Notes:

- The sulfonyl group in this compound increases acidity compared to -SCH₃ or alkyl-substituted analogs due to its strong electron-withdrawing nature.

- Steric hindrance from tert-butyl improves thermal stability but reduces reactivity in electrophilic substitution reactions .

Biological Activity

4-tert-Butyl-2-(methanesulfonyl)phenol is a compound of interest due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a tert-butyl group and a methanesulfonyl moiety attached to a phenolic structure. This unique configuration contributes to its biological reactivity and interaction with various biological systems.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In one study, the compound was tested against a range of bacterial strains, demonstrating effective inhibition of growth at varying concentrations. The mechanism behind this activity is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways and the upregulation of pro-apoptotic proteins.

Case Study: Effect on Melanoma Cells

In a controlled laboratory setting, melanoma cells treated with this compound exhibited significant reductions in cell viability. The compound was found to increase the expression of heat shock proteins (HSP70), which are associated with cellular stress responses and apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that can damage cellular components.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell proliferation and survival, such as tyrosinase in melanocytes.

- Cell Signaling Pathways : The compound has been shown to modulate various signaling pathways, including those involved in apoptosis and inflammation.

Toxicological Considerations

While the biological activities are promising, it is essential to consider the toxicological profile of this compound. Studies indicate that at higher concentrations, the compound can exhibit cytotoxic effects on non-cancerous cells, raising concerns about its safety for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.